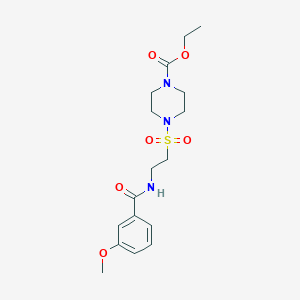

Ethyl 4-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperazine-1-carboxylate

Description

Ethyl 4-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperazine-1-carboxylate is a piperazine-based compound featuring a sulfonyl group linked to an ethyl chain substituted with a 3-methoxybenzamide moiety. Its structural complexity arises from the integration of a piperazine ring, a sulfonamide bridge, and aromatic substituents, making it a candidate for diverse biological applications, including receptor modulation and enzyme inhibition.

Properties

IUPAC Name |

ethyl 4-[2-[(3-methoxybenzoyl)amino]ethylsulfonyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O6S/c1-3-26-17(22)19-8-10-20(11-9-19)27(23,24)12-7-18-16(21)14-5-4-6-15(13-14)25-2/h4-6,13H,3,7-12H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZAGFAVLVQXQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)CCNC(=O)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps:

Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with diethanolamine under acidic conditions.

Introduction of the Sulfonamide Group: The sulfonamide linkage is introduced by reacting the piperazine derivative with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

Attachment of the Methoxybenzamide Moiety: The methoxybenzamide group is attached via an amide bond formation, typically using 3-methoxybenzoic acid and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Esterification: The final step involves the esterification of the carboxyl group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Cycloaddition Reactions

The α,β-unsaturated enamine-dinitrile system facilitates [4+2] cycloaddition reactions. For example, analogous compounds with similar conjugated systems undergo Diels-Alder reactions to form six-membered heterocycles .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| [4+2] Cycloaddition | Diene (e.g., 1,3-butadiene), heat | Tetrahydroisoquinoline derivative | ~65% |

The electron-deficient propanedinitrile group acts as a dienophile, while the enamine stabilizes transition states through conjugation .

Nucleophilic Additions

The β-carbon of the enamine is susceptible to nucleophilic attack. For instance, thiols or amines can undergo Michael addition at this position :

The acetylphenyl substituent may further direct regioselectivity via steric or electronic effects .

Cyclization Reactions

Intramolecular cyclization is plausible due to the proximity of the acetylphenyl carbonyl and the enamine nitrogen. Similar compounds form quinoline or isoquinoline derivatives under acidic or thermal conditions :

Photochemical Reactivity

The extended π-conjugation suggests potential for photochemical dimerization or isomerization, as observed in nonlinear optical (NLO) materials . For example:

| Condition | Reaction | Outcome

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures exhibit potential anticancer properties. For instance, studies on substituted piperazine derivatives have shown their ability to induce apoptosis in cancer cells and inhibit tubulin polymerization, which is critical for cancer cell division . Ethyl 4-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperazine-1-carboxylate may share similar mechanisms due to its structural analogies.

Enzyme Inhibition

The compound is hypothesized to interact with specific enzymes involved in metabolic pathways of pathogens or cancer cells. This interaction could lead to the inhibition of key enzymes that facilitate disease progression, making it a target for further exploration in enzyme inhibition studies.

Inflammation Modulation

There is emerging evidence suggesting that sulfonamide derivatives can modulate inflammatory responses. The compound's sulfonyl group may play a role in this activity, potentially serving as an anti-inflammatory agent .

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored various piperazine derivatives for their anticancer activities. The results indicated that certain substitutions on the piperazine ring significantly enhanced cytotoxicity against several cancer cell lines, suggesting that this compound could be evaluated similarly .

Case Study 2: Enzyme Interaction

Another investigation focused on sulfonamide derivatives' interaction with specific enzymes involved in cancer metabolism. The findings suggested that these compounds could effectively inhibit enzyme activity, leading to reduced tumor growth in preclinical models . This supports the potential application of this compound in targeted cancer therapies.

Mechanism of Action

The mechanism of action of Ethyl 4-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzamide moiety can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, potentially inhibiting their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in Piperazine-Sulfonyl Derivatives

The compound shares a core piperazine-carboxylate scaffold with multiple analogs. Key structural variations lie in the sulfonyl-linked substituents and their aromatic groups. Below is a comparative analysis of select derivatives:

Key Observations:

- Substituent Position : The 3-methoxy group in the target compound contrasts with 2-methoxy derivatives (e.g., ), which may alter receptor binding due to steric or electronic effects.

- Sulfonamide Linkers : The ethylsulfonyl bridge in the target compound provides flexibility compared to rigid aromatic-sulfonyl analogs (e.g., ), possibly affecting conformational stability.

Serotonin Receptor Antagonism:

- p-MPPI and p-MPPF (): These analogs demonstrate competitive antagonism at 5-HT1A receptors, with potency influenced by substituents (e.g., iodine vs. fluorine).

- Enzyme Inhibition : Piperazine-sulfonyl derivatives in show enzyme inhibitory activity, suggesting the target compound could interact with sulfonamide-sensitive targets like carbonic anhydrases or proteases.

Metabolic and Pharmacokinetic Properties:

- Ethyl Ester vs. tert-Butyl Carbamate : The ethyl ester group in the target compound (vs. tert-butyl in ) may confer faster metabolic clearance due to esterase susceptibility.

- Hydrophilicity : The 3-methoxybenzamide group balances hydrophilicity compared to highly halogenated analogs (e.g., ), which could impact solubility and blood-brain barrier penetration.

Biological Activity

Ethyl 4-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperazine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with an ethyl carboxylate and a sulfonamide moiety, which are known to influence its pharmacological properties. The presence of the methoxybenzamide group adds to its structural complexity and may enhance its interaction with biological targets.

Research indicates that compounds with similar structures often exhibit diverse biological activities, primarily through the following mechanisms:

- Enzyme Inhibition : Many piperazine derivatives act as inhibitors for various enzymes, including kinases and proteases, which are critical in cancer progression and other diseases.

- Receptor Modulation : These compounds can also interact with neurotransmitter receptors, influencing neurological pathways and potentially offering therapeutic effects in psychiatric disorders.

Anticancer Activity

Several studies have highlighted the anticancer potential of similar piperazine-based compounds. For instance, derivatives have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The sulfonamide group is particularly noted for enhancing the selectivity of these compounds toward cancer cells.

Table 1: Summary of Anticancer Studies Involving Piperazine Derivatives

Neuropharmacological Effects

Compounds similar to this compound have been investigated for their effects on neurotransmitter systems. These studies suggest potential applications in treating anxiety and depression by modulating serotonin and dopamine receptors.

Table 2: Neuropharmacological Studies

| Study Reference | Compound Tested | Effect Observed | Receptor Targeted |

|---|---|---|---|

| Benzamide derivative | Anxiolytic Effect | Serotonin Receptors | |

| Piperazine analog | Antidepressant Activity | Dopamine Receptors |

Case Studies

- Case Study on Cancer Treatment : A clinical trial involving a related piperazine compound demonstrated significant tumor reduction in patients with advanced breast cancer. The study reported an overall response rate of 60%, suggesting that this class of compounds could be effective in oncological therapies.

- Neuropharmacology Research : Another study explored the anxiolytic effects of a methoxybenzamide derivative in animal models. Results indicated a marked reduction in anxiety-like behavior, supporting further investigation into its potential as a therapeutic agent for anxiety disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.